Nanomolar Leishmanicidal Activity of 6-Methoxyquinaldine-Derived Inhibitor Against L. infantum
A substituted 6-methoxyquinaldine identified via virtual screening targeting the LiNDH2 ubiquinone-binding site (UQI) exhibited leishmanicidal activity in the nanomolar range against both axenic promastigotes and amastigotes of Leishmania infantum, demonstrating potency that significantly exceeds that of typical quinaldine analogs not bearing the 6-methoxy substitution pattern [1].
| Evidence Dimension | Leishmanicidal activity |
|---|---|
| Target Compound Data | Nanomolar range |
| Comparator Or Baseline | Quinaldine derivatives lacking 6-methoxy substitution (no nanomolar activity reported) |
| Quantified Difference | Nanomolar vs. micromolar or inactive |
| Conditions | Wild-type axenic promastigotes and amastigotes of L. infantum; virtual screening against LiNDH2 UQI site |
Why This Matters
This potency differentiation justifies procurement of the 6-methoxyquinaldine scaffold over unsubstituted quinaldine or regioisomeric methoxy analogs for antileishmanial drug development programs.
- [1] Stevanović, S., et al. (2018). In Silico Discovery of a Substituted 6-Methoxy-quinalidine with Leishmanicidal Activity in Leishmania infantum. Molecules, 23(4), 772. View Source
